3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole
Description
3-tert-Butyl-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 3, a methyl group at position 4, and a chlorine atom at position 4. This substitution pattern confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-tert-butyl-5-chloro-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-7(2,3)5-9-10-6(8)11(5)4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNGBTOVHHLKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization with formamide .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s unique structure allows it to bind effectively to its targets, enhancing its biological activity .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : The compound is typically synthesized via cyclization reactions of thiosemicarbazides or hydrazine derivatives under acidic conditions, as described for analogous triazole systems .
- Structural Features : X-ray crystallography (commonly analyzed using SHELX programs ) reveals a planar triazole ring with substituents influencing molecular packing and intermolecular interactions.
Comparison with Structurally Similar Compounds
To contextualize its properties, 3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole is compared to six analogues (Table 1).
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Structural and Electronic Effects
- Chlorine at position 5 (electron-withdrawing) contrasts with mercapto (-SH) or hydroxybenzyl groups in other derivatives, which exhibit stronger hydrogen-bonding capabilities . Methyl at position 4 provides modest steric hindrance compared to bulkier groups like allyl or benzyl .
- Electronic Properties: Quantum chemical studies (e.g., DFT-B3LYP/6-31G) indicate that electron-withdrawing groups (e.g., Cl, NO₂) lower the HOMO-LUMO gap (ΔE), enhancing reactivity and antimicrobial efficacy .
Biological Activity
3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a tert-butyl group and a chlorine atom, contributes to its stability and biological activity. This article reviews the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer activities.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A tert-butyl group that enhances lipophilicity.
- A chlorine atom that may influence biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains. The mechanism of action involves the inhibition of specific enzymes crucial for microbial survival and proliferation.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity. Studies suggest that it disrupts the cell membrane integrity of fungi, leading to cell death.
Table 2: Antifungal Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Aspergillus niger | 20 µg/mL | |
| Cryptococcus neoformans | 10 µg/mL |
Anticancer Properties
Emerging studies have indicated potential anticancer effects. The compound appears to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that it binds effectively to targets within cancer cells, disrupting their growth signaling pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM respectively .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound binds to enzymes involved in metabolic pathways critical for microbial and cancer cell survival. This binding disrupts normal cellular functions, leading to growth inhibition or cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
